molecular formula C17H16BrN3O3 B15104891 N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104891
M. Wt: 390.2 g/mol
InChI Key: VXLHDUMSVMOGDY-UHFFFAOYSA-N
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Description

N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 1-methylindole core linked via an ethylamino spacer to a 5-bromofuran-2-carbonyl group.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)

InChI Key

VXLHDUMSVMOGDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carboxylic acid and 1-methyl-1H-indole-2-carboxylic acid.

    Coupling Reaction: The 5-bromofuran-2-carboxylic acid is reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)-5-bromofuran-2-carboxamide.

    Final Coupling: The intermediate is then coupled with 1-methyl-1H-indole-2-carboxylic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Indole Substituents Aromatic/Functional Group Attached Halogenation Reference
Target Compound 1-methyl 5-Bromofuran-2-carbonyl Br (furan) -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro Benzophenone F (indole)
5-Chloro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-chloro 4-Methylbenzophenone Cl (indole)
5-Chloro-3-ethyl-N-(4-ethylbenzophenone)-1H-indole-2-carboxamide 5-chloro, 3-ethyl 4-Ethylbenzophenone Cl (indole)
L2 (EthR inhibitor) - 5-Bromofuran-2-yl acrylate Br (furan)

Key Observations :

  • Halogenation : The target compound’s bromine on the furan ring distinguishes it from fluorine- or chlorine-substituted indoles in other analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to lighter halogens.
  • Indole Core Modifications : The 1-methyl group on the indole nitrogen may reduce steric hindrance compared to bulkier substituents (e.g., 3-ethyl in compound 26).

Key Observations :

  • Reaction Efficiency : Low yields (6–37%) are common in indole-2-carboxamide syntheses due to harsh conditions (150–190°C) and decomposition during chromatography.
  • Solvent and Catalyst : DMSO or DMF with NaOEt are standard for amide coupling, suggesting the target compound could be synthesized similarly.
  • Purification : Column chromatography (cyclohexane/ethyl acetate) is widely used, but trituration with acetone/ether is also effective.

Pharmacological and Functional Comparisons

Target Implications

While the target compound’s bioactivity is unspecified, structural analogs provide insights:

  • EthR Inhibition : The bromofuran moiety in compound L2 enhances EthR binding, a mechanism critical for tuberculosis treatment. The target’s bromofuran group may similarly disrupt EthR-DNA interactions.
  • Receptor Targeting: Indole-2-carboxamides with benzophenone groups (e.g., compound 26) show affinity for cannabinoid receptors (CB1), suggesting the target’s indole core could interact with GPCRs.
  • Photoreactivity: Analogs with azidomethyl or benzophenone groups (e.g., in ) are designed for photoaffinity labeling, a feature absent in the target compound.

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Target Compound ~418.3 ~3.5 Low (nonpolar) -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 359.12 3.8 DMSO-soluble
5-Chloro-3-ethyl-N-(4-ethylbenzophenone)-1H-indole-2-carboxamide 431.15 4.2 Acetone-soluble

Key Observations :

  • The bromofuran group likely increases the target’s molecular weight and LogP compared to fluoro/chloro-indole analogs, favoring membrane permeability but reducing aqueous solubility.
  • Substituted benzophenones (e.g., 4-methyl or 4-ethyl) further elevate LogP in analogs.

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